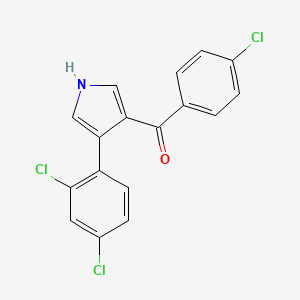![molecular formula C17H19N3O2S B2461708 N-[(4-methylphenyl)methyl]-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide CAS No. 946269-16-5](/img/structure/B2461708.png)
N-[(4-methylphenyl)methyl]-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[(4-methylphenyl)methyl]-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C17H19N3O2S and its molecular weight is 329.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dual Inhibitory Activities on Thymidylate Synthase and Dihydrofolate Reductase
This compound has been studied for its potent inhibitory effects on two crucial enzymes, thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are essential for DNA synthesis and repair, making them critical targets for anticancer drug development. The compound demonstrates significant dual inhibitory activity, suggesting its potential utility in cancer treatment strategies. This dual-targeting approach might offer a synergistic effect, enhancing therapeutic efficacy while potentially reducing resistance development (Gangjee, Qiu, Li, & Kisliuk, 2008).
Crystal Structure and Molecular Interactions
Understanding the crystal structure and molecular interactions of chemical compounds is vital for drug design and development. Studies on compounds structurally related to N-[(4-methylphenyl)methyl]-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide provide insights into their folded conformation, crucial for binding with target enzymes or receptors. These structural insights can inform the rational design of new therapeutic agents with optimized efficacy and reduced side effects (Subasri et al., 2016).
Synthetic Methodologies and Spectral Characterization
The development of efficient synthetic methodologies for this compound and its derivatives is crucial for advancing research and therapeutic applications. Detailed synthetic routes enable the production of this compound in sufficient quantities for further study and potential therapeutic use. Spectral characterization, including NMR and mass spectrometry, confirms the structure and purity of the synthesized compounds, which is essential for reliable biological activity assessment (Zaki, Radwan, & El-Dean, 2017).
Antimicrobial Applications
Compounds bearing the sulfonamide moiety have been explored for their antimicrobial properties, including antibacterial and antifungal activities. This research avenue is particularly relevant given the rising concern over antimicrobial resistance. The potential of this compound derivatives as antimicrobial agents could address the urgent need for new therapeutic options to combat resistant microbial strains (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-11-5-7-12(8-6-11)9-18-15(21)10-23-16-13-3-2-4-14(13)19-17(22)20-16/h5-8H,2-4,9-10H2,1H3,(H,18,21)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMJAEOSDSHNSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC(=O)NC3=C2CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
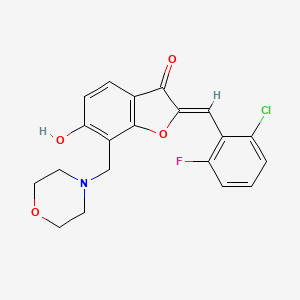
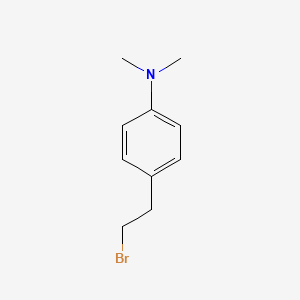
![N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(p-tolylthio)butanamide](/img/structure/B2461627.png)
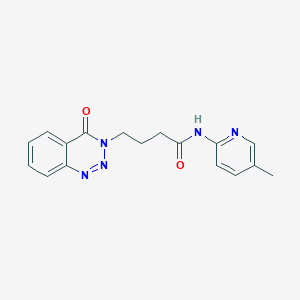
![Cis-Tert-Butyl 1-Amino-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate](/img/structure/B2461629.png)
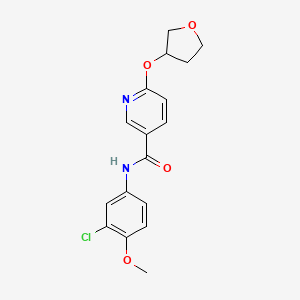
![1-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-1-methyl-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2461633.png)
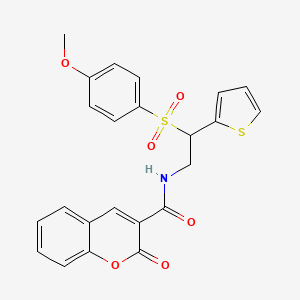
![4-[2-(Dimethylamino)ethoxy]-N'-hydroxybenzene-1-carboximidamide hydrochloride](/img/structure/B2461636.png)

![2-(Chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine dihydrochloride](/img/structure/B2461641.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2461642.png)
